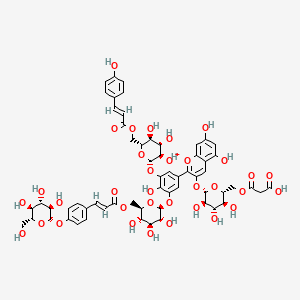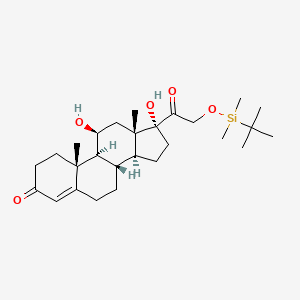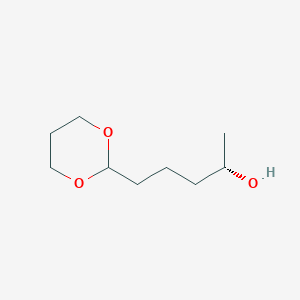
Carbonodithioic acid, O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, O-methyl ester, also known as methyl xanthate, is an organic compound with the molecular formula C₂H₆OS₂. It is a member of the xanthate family, which are esters of xanthic acid. This compound is primarily used in the mining industry as a flotation agent for the extraction of metals such as gold and copper.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonodithioic acid, O-methyl ester can be synthesized through the reaction of carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CS2+CH3OH+NaOH→CH3OCS2Na+H2O
The sodium salt of the ester is then acidified to yield the free ester:
CH3OCS2Na+HCl→CH3OCS2H+NaCl
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where carbon disulfide and methanol are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonodithioic acid, O-methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form carbon disulfide and methanol.
Oxidation: It can be oxidized to form disulfides.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Carbon disulfide and methanol.
Oxidation: Disulfides.
Substitution: Various substituted xanthates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonodithioic acid, O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an antifungal agent.
Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.
Mecanismo De Acción
The mechanism by which carbonodithioic acid, O-methyl ester exerts its effects involves the formation of a complex with metal ions. This complexation enhances the hydrophobicity of the metal particles, allowing them to be separated from the ore during the flotation process. The molecular targets include metal ions such as gold and copper, and the pathways involved are primarily related to the formation of metal-xanthate complexes.
Comparación Con Compuestos Similares
Similar Compounds
Carbonodithioic acid, O,S-dimethyl ester: Similar in structure but with an additional methyl group on the sulfur atom.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups.
Carbamodithioic acid, dimethyl-, methyl ester: Contains two methyl groups on the nitrogen atom.
Uniqueness
Carbonodithioic acid, O-methyl ester is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly effective as a flotation agent in the mining industry, distinguishing it from other similar compounds.
Propiedades
Número CAS |
2042-42-4 |
|---|---|
Fórmula molecular |
C2H4OS2 |
Peso molecular |
108.19 g/mol |
Nombre IUPAC |
methoxymethanedithioic acid |
InChI |
InChI=1S/C2H4OS2/c1-3-2(4)5/h1H3,(H,4,5) |
Clave InChI |
YSTDSWVFMNLAHU-UHFFFAOYSA-N |
SMILES canónico |
COC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)


![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
